3-Amino-1-ethynylcyclobutan-1-ol hydrochloride
CAS No.:
Cat. No.: VC13689169
Molecular Formula: C6H10ClNO
Molecular Weight: 147.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10ClNO |
|---|---|
| Molecular Weight | 147.60 g/mol |
| IUPAC Name | 3-amino-1-ethynylcyclobutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C6H9NO.ClH/c1-2-6(8)3-5(7)4-6;/h1,5,8H,3-4,7H2;1H |
| Standard InChI Key | ZYAZJKXPYPKMEU-UHFFFAOYSA-N |
| SMILES | C#CC1(CC(C1)N)O.Cl |
| Canonical SMILES | C#CC1(CC(C1)N)O.Cl |
Introduction
Synthesis and Preparation
The synthesis of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride involves complex organic chemistry reactions. While specific synthesis routes are not detailed in the available literature, it generally involves the formation of the cyclobutan-1-ol ring, introduction of the ethynyl group, and addition of the amino group, followed by conversion to the hydrochloride salt.
Research Findings and Challenges
Detailed kinetic studies or biological evaluations of 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride are scarce. Most information comes from catalogs and safety data sheets, which highlight its chemical properties and handling precautions rather than its biological activities. Further research is needed to explore its potential applications fully.
Safety and Handling
Safety data sheets for 3-Amino-1-ethynylcyclobutan-1-ol hydrochloride provide guidelines for safe handling, including protective equipment and storage conditions. It is essential to follow these guidelines to minimize risks associated with chemical exposure.
Note:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume